molecular formula C21H24ClNO3S B12146680 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B12146680
M. Wt: 405.9 g/mol
InChI Key: VHLSZQZJZIONIZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a benzamide derivative featuring a 2-chlorobenzoyl core. The compound’s structure includes two distinct substituents on the amide nitrogen:

  • A 4-isopropylbenzyl group, which contributes lipophilicity and steric bulk.

This combination of polar (sulfone) and hydrophobic (isopropylbenzyl) moieties suggests a balance between solubility and membrane permeability, making it relevant for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C21H24ClNO3S

Molecular Weight

405.9 g/mol

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C21H24ClNO3S/c1-15(2)17-9-7-16(8-10-17)13-23(18-11-12-27(25,26)14-18)21(24)19-5-3-4-6-20(19)22/h3-10,15,18H,11-14H2,1-2H3

InChI Key

VHLSZQZJZIONIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, including the chlorination of benzamide and the introduction of the dioxidotetrahydrothiophene ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorinated benzamide moiety allows for substitution reactions, where the chlorine atom can be replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound can be utilized in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name / ID Substituents on Benzamide Core N-Substituent 1 (Tetrahydrothiophen-dioxide) N-Substituent 2 (Benzyl Group) Key Properties/Applications Reference
Target Compound
2-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide
2-Chloro 1,1-Dioxidotetrahydrothiophen-3-yl 4-(Propan-2-yl)benzyl High lipophilicity (isopropyl group); potential HDAC inhibition
3-Chloro-N-[4-(Diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide () 3-Chloro 1,1-Dioxidotetrahydrothiophen-3-yl 4-(Diethylamino)benzyl Enhanced solubility (diethylamino group); possible CNS activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Hexyloxy)-N-(4-isopropylbenzyl)benzamide () 4-Hexyloxy 1,1-Dioxidotetrahydrothiophen-3-yl 4-(Propan-2-yl)benzyl Increased lipophilicity (hexyloxy); agrochemical applications
N-(2-Aminoethyl)-N-{4-[(4-Chlorophenyl)methoxy]phenyl}-4-fluoro-2-(trifluoromethyl)benzamide (, Compound 65) 4-Fluoro-2-(trifluoromethyl) - 4-[(4-Chlorophenyl)methoxy]phenyl Antiparasitic activity (T. brucei inhibitor)
N-Benzyl-2-(4-Chloro-3-Methylphenoxy)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Propanamide () Propanamide backbone 1,1-Dioxidotetrahydrothiophen-3-yl Benzyl with chloro-methylphenoxy Agrochemical use (herbicide or fungicide)

Key Observations:

Substituent Position on Benzamide Core: The 2-chloro substituent in the target compound contrasts with 3-chloro () or 4-hexyloxy ().

N-Substituent Modifications: The 4-isopropylbenzyl group in the target compound provides moderate lipophilicity compared to the 4-diethylamino group (), which introduces basicity and solubility.

Biological Implications: Compounds with tetrahydrothiophen-dioxide (e.g., –9, 17) often exhibit enhanced metabolic stability due to the sulfone group’s resistance to oxidation . The N-(2-aminoethyl) analogs () lack the sulfone group but show potent antiparasitic activity, suggesting divergent structure-activity relationships .

Synthetic Routes :

  • Many analogs (e.g., –9) are synthesized via alkylation and benzoylation steps, with yields ranging from 54% to 76% . The target compound likely follows similar protocols but requires optimization for the isopropylbenzyl group.

Research Findings and Data

Physicochemical Properties (Inferred):

  • LogP: The target compound’s LogP is estimated to be higher than ’s diethylamino analog due to the isopropyl group’s hydrophobicity.
  • Solubility: The sulfone group improves aqueous solubility compared to non-sulfonated analogs (e.g., ).

Biological Activity

The compound 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈ClN₂O₃S
  • Molecular Weight : 381.8 g/mol
  • CAS Number : 879951-09-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes involved in cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting tubulin polymerization, which is crucial for cell division and growth.
  • Cellular Pathway Modulation : It may alter the activity of proteins involved in stress responses, particularly in pancreatic β-cells, suggesting a role in diabetes management.

Biological Activity

Recent studies have highlighted the compound's efficacy in various biological contexts:

Antitumor Activity

A series of experiments demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, one study reported IC₅₀ values ranging from 12 to 27 nM for certain analogs against tumor cells, indicating potent antitumor properties .

CompoundIC₅₀ (nM)Target Cell Lines
20b12 - 27Various cancer lines

β-cell Protective Effects

In the context of diabetes, this compound has been investigated for its protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress. A related analog showed maximal protective activity at concentrations as low as 0.1 μM .

CompoundMax Activity (%)EC₅₀ (μM)
WO5m1000.1 ± 0.01

Case Studies

  • Study on Pancreatic β-cell Protection : A recent study synthesized a series of benzamide derivatives that included the target compound. These derivatives were evaluated for their ability to protect β-cells from ER stress-induced apoptosis, showcasing enhanced potency compared to existing treatments .
  • Antitumor Efficacy Assessment : Another investigation focused on the antitumor effects of N-benzylbenzamide derivatives, revealing that certain compounds exhibited significant growth inhibition in liver cancer models without noticeable toxicity .

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